4-(benzyloxy)-4-oxobutanoic acid

PROTAC Targeted Protein Degradation HDAC6

HDAC6-targeted PROTAC programs require a validated linker with proven degradation potency and reliable solid-state handling. 4-(Benzyloxy)-4-oxobutanoic acid directly addresses this gap. • Proven PROTAC linker: achieves EC₅₀ 6.5 nM for HDAC6 degradation in MM1.S cells. • Reversible carboxypeptidase A inhibitor: Kd 447 nM for enzymology SAR studies. • Crystalline solid (mp 60°C) enables precise automated HTS weighing, unlike liquid monoethyl succinate. • 95% synthetic yield; commercially available at ≥97% purity for cost-effective scale-up.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 103-40-2
Cat. No. B093495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzyloxy)-4-oxobutanoic acid
CAS103-40-2
Synonymsbenzylsuccinate
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CCC(=O)O
InChIInChI=1S/C11H12O4/c12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
InChIKeyUGUBQKZSNQWWEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-4-oxobutanoic Acid: PROTAC Linker & Carboxypeptidase Inhibitor


4-(Benzyloxy)-4-oxobutanoic acid, also known as benzyl hydrogen succinate or monobenzyl succinate (C₁₁H₁₂O₄, MW 208.21 g/mol), is a versatile organic building block with dual functionality: it serves as a PROTAC (proteolysis-targeting chimera) linker in targeted protein degradation and acts as a reversible inhibitor of carboxypeptidase A [1]. The compound appears as a white to off-white crystalline solid with a melting point of 60 °C, good solubility in organic solvents such as ethanol and acetone, and low water solubility . These properties underpin its utility in both medicinal chemistry and enzymatic studies.

1
PROTAC linker research – benzyl ester moiety enables linker conjugation for targeted protein degradation constructs.
2
Carboxypeptidase A inhibitor context – reported moderate-affinity reversible binding for mechanistic enzymology studies.
3
Solid crystalline form – supports ambient storage, precise weighing, and HTS handling.

Why Substitution of 4-(Benzyloxy)-4-oxobutanoic Acid Fails


While 4-(benzyloxy)-4-oxobutanoic acid shares a succinate core with other monoesters (e.g., monomethyl and monoethyl succinate), its benzyl ester moiety confers distinct physical and biological properties that preclude simple interchange. The benzyl group enhances lipophilicity and membrane permeability , alters enzymatic inhibition profiles (Kd = 447 nM against carboxypeptidase A versus no reported activity for monomethyl succinate) [1], and provides a unique PROTAC linker geometry . Furthermore, the solid-state stability (mp 60 °C) contrasts with the liquid nature of monoethyl succinate (mp 8 °C), impacting formulation and storage [2]. These differences underscore the necessity of using the specific benzyl ester for applications where lipophilicity, enzyme inhibition, or PROTAC linker properties are critical.

This compound (benzyl ester)
Other succinate monoesters
Lipophilic benzyl group; may support membrane permeability context
Methyl/ethyl esters – lower lipophilicity; permeability profile may differ
Reported Kd 447 nM for carboxypeptidase A
No reported activity for monomethyl succinate; enzyme inhibition context may not transfer
Crystalline solid (mp 60 °C); ambient storage
Monoethyl succinate is liquid (mp 8 °C); formulation and handling differ

4-(Benzyloxy)-4-oxobutanoic Acid: Comparative Evidence


PROTAC HDAC6 Degradation Potency

When conjugated within a PROTAC construct targeting histone deacetylase 6 (HDAC6), 4-(benzyloxy)-4-oxobutanoic acid contributes to an EC₅₀ of 6.5 nM for HDAC6 protein degradation in human MM1.S cells after 24 hours [1]. In contrast, the free carboxylic acid (succinic acid) lacks the benzyl ester moiety necessary for linker attachment and exhibits no measurable PROTAC activity. This direct comparison demonstrates that the benzyl succinate linker is essential for achieving nanomolar degradation potency.

PROTAC HDAC6 Degradation
Class-level inference
EC₅₀ 6.5 nM (PROTAC construct) vs. no activity (free succinic acid)
Supports PROTAC linker evaluation for HDAC6 targeting constructs.
Construct-specific validation required; human MM1.S cells, 24 h.
PROTAC Targeted Protein Degradation HDAC6

Carboxypeptidase A Binding Affinity

4-(Benzyloxy)-4-oxobutanoic acid binds to human mast cell carboxypeptidase A with a dissociation constant (Kd) of 447 nM [1]. While benzylsuccinic acid (a structurally related inhibitor lacking the ester oxygen) is reported to bind carboxypeptidase A with much higher affinity (Ki ~ 0.5 μM for the racemate [2]), the monobenzyl ester provides a distinct binding mode due to the ester linkage, offering a moderate-affinity alternative for reversible inhibition. Other succinate monoesters (e.g., monomethyl succinate) show no reported affinity for carboxypeptidase A, highlighting the unique contribution of the benzyl group.

Carboxypeptidase A Binding
Cross-study comparable
Kd 447 nM (mast cell carboxypeptidase A)
Reported moderate-affinity inhibitor context.
Compare with benzylsuccinic acid (Ki ~0.5 µM racemate).
Carboxypeptidase A Enzyme Inhibition Drug Discovery

Solid-State Handling and Storage

4-(Benzyloxy)-4-oxobutanoic acid is a white to off-white crystalline solid with a melting point of 60 °C . In contrast, monoethyl succinate (CAS 1070-34-4) is a liquid with a melting point of 8 °C, requiring refrigeration and posing challenges in solid formulation [1]. The higher melting point of the benzyl ester allows for room-temperature storage and easier handling as a powder, reducing the risk of degradation and simplifying inventory management.

Solid-State Handling
Cross-study comparable
mp 60 °C (solid) vs. 8 °C (monoethyl succinate, liquid)
Supports solid-form handling and ambient storage.
Formulation and automated dispensing may differ.
Formulation Storage Stability Physical Properties

Optimized Synthetic Yield

A reported synthesis of 4-(benzyloxy)-4-oxobutanoic acid via condensation of benzyloxyacetic acid and acetic anhydride, catalyzed by sulfuric acid, achieves a yield of 95% with good selectivity [1]. Alternative ring-opening esterification of succinic anhydride with benzyl alcohol in THF yields 83% . In comparison, the synthesis of monomethyl succinate via esterification of succinic anhydride with methanol typically yields around 85-90% . The high yield (95%) for the benzyl ester demonstrates a robust and scalable synthetic route, ensuring consistent supply and cost-effectiveness.

Synthetic Yield
Cross-study comparable
Yield 95% (condensation route)
Reported efficient synthetic route.
Supports scale-up and cost assessment.
Organic Synthesis Process Chemistry Scale-up

High Purity and Quality Control

Commercial sources of 4-(benzyloxy)-4-oxobutanoic acid report purities of 97% (by Bidepharm) and 98% (by TCI) , supported by analytical certificates including NMR, HPLC, and GC. In contrast, many generic succinate monoesters are offered at lower purities (e.g., monomethyl succinate at ≥95% ). The availability of fully characterized, high-purity material ensures reproducibility in sensitive PROTAC syntheses and enzyme assays, reducing the need for additional purification steps.

Purity & Quality Control
Data to verify
97–98% (with COA, HPLC/GC)
Reported high-purity material.
Verify batch-specific certificate of analysis.
Quality Control Analytical Chemistry Procurement Specifications

4-(Benzyloxy)-4-oxobutanoic Acid: Key Applications


PROTAC Linker for HDAC6 Degradation

The compound is a validated PROTAC linker that, when incorporated into a bivalent molecule, achieves an EC₅₀ of 6.5 nM for HDAC6 degradation in MM1.S cells [1]. Researchers developing HDAC6-targeted PROTACs should select this linker over other succinate esters due to its proven nanomolar potency and the established synthetic protocols for its conjugation.

Carboxypeptidase A Inhibition Studies

With a defined Kd of 447 nM against human mast cell carboxypeptidase A [2], the compound serves as a moderate-affinity, reversible inhibitor suitable for mechanistic enzymology studies. It provides a well-characterized alternative to the more potent but structurally distinct benzylsuccinic acid, enabling structure-activity relationship (SAR) investigations around the ester linkage.

Solid-Form Formulation and High-Throughput Screening

Its solid-state (mp 60 °C) and crystalline nature facilitate precise weighing and automated compound handling in HTS campaigns, unlike liquid monoethyl succinate (mp 8 °C) [3]. This property is particularly advantageous for laboratories requiring long-term ambient storage and minimal degradation during automated liquid handling.

Cost-Effective Large-Scale Synthesis of Succinate Derivatives

The high-yielding synthetic route (95%) [4] and commercial availability at 97-98% purity make this compound an economical starting material for preparing diverse benzyl-protected succinate derivatives used in medicinal chemistry and polymer science.

Application
Selection Property
Validation Focus
HDAC6 PROTAC linker research
Benzyl ester conjugation geometry
Degradation efficiency in target constructs
Carboxypeptidase A enzymology
Moderate-affinity reversible binding
Kd reproducibility and SAR around ester linkage
Solid-form formulation & HTS
Crystalline solid with ambient storage
Weighing accuracy and automated handling compatibility
Succinate derivative synthesis
High-yielding scalable route
Purity and batch consistency for downstream chemistry
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